molecular formula C9H10FNO3S2 B7445942 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B7445942
M. Wt: 263.3 g/mol
InChI Key: PECCDMYLFLODBF-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with pyrrolidine, followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or alcohols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonate esters.

Scientific Research Applications

1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

    Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2,5-dione.

    Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, like trifluoromethanesulfonyl fluoride.

Uniqueness: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl fluoride group provides a reactive site for covalent modification of enzymes.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S2/c10-16(13,14)7-3-4-11(6-7)9(12)8-2-1-5-15-8/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCDMYLFLODBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)F)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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